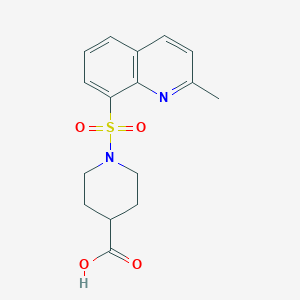

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic Acid

Description

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C16H18N2O4S and a molecular weight of 334.39 g/mol . This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 2-position and a sulfonyl group at the 8-position, which is further connected to a piperidine ring bearing a carboxylic acid group at the 4-position.

Properties

IUPAC Name |

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11-5-6-12-3-2-4-14(15(12)17-11)23(21,22)18-9-7-13(8-10-18)16(19)20/h2-6,13H,7-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIWYTKDSYZFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S(=O)(=O)N3CCC(CC3)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Sulfonylation: The quinoline derivative is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine.

Piperidine Ring Formation: The sulfonylated quinoline is reacted with piperidine under basic conditions to form the piperidine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvent-free conditions, and microwave-assisted synthesis .

Chemical Reactions Analysis

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of sulfinyl or sulfanyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane and ethanol. Major products formed from these reactions include quinoline N-oxides, sulfinyl derivatives, and esters .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound has been investigated for its potential as a lead compound in the development of novel pharmaceuticals. Its structural characteristics enable interactions with various biological targets, making it a candidate for further optimization in drug discovery processes.

Case Studies: Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid. For instance:

- D28 Compound : This derivative has shown potent in vitro anticancer activity, particularly against hematologic cancer cell lines like K562 and U937. The compound exhibited an IC50 value of 2 µM, indicating significant antiproliferative effects compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .

Table 1: Anticancer Activity of D28 and Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| D28 | K562 | 2 |

| D29 | K562 | 5 |

| D30 | K562 | 6 |

Enzyme Inhibition

The compound's sulfonyl group is crucial for its interaction with various enzymes. It has been explored as a selective inhibitor for histone deacetylases (HDACs), which are important targets in cancer therapy.

Synthesis and Chemical Properties

Understanding the synthesis pathways of 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid is essential for its application in research:

- The synthesis typically involves multi-step reactions starting from readily available precursors. The sulfonyl group can be introduced through sulfonation reactions, while the piperidine structure can be formed via cyclization methods .

Table 2: Synthetic Approaches

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Sulfonation of quinoline | SO3, 80°C | 75 |

| Piperidine formation | Cyclization under reflux | 85 |

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that derivatives exhibit low systemic toxicity, which is favorable for therapeutic applications .

Table 3: Toxicological Profiles

| Compound | Toxicity Level | Observations |

|---|---|---|

| D28 | Low | No significant adverse effects noted |

| D29 | Moderate | Some cytotoxicity at high concentrations |

Mechanism of Action

The mechanism of action of 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to intercalate with DNA, disrupting DNA replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The piperidine ring enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Quinoline Derivatives: Compounds like 2-methylquinoline and 8-hydroxyquinoline share the quinoline ring system but differ in their substituents and biological activities.

Sulfonylpiperidine Derivatives: Compounds like sulfonylpiperidine-4-carboxylic acid and sulfonylpiperidine-3-carboxylic acid have similar structures but differ in the position of the carboxylic acid group and their chemical reactivity.

Carboxylic Acid Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share the piperidine ring system but lack the quinoline and sulfonyl groups, resulting in different chemical and biological properties.

The uniqueness of 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid lies in its combination of the quinoline, sulfonyl, and piperidine moieties, which confer distinct chemical reactivity and biological activity .

Biological Activity

1-(2-Methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine core with a sulfonyl group and a quinoline moiety, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 283.34 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| D28 | 2.0 | HDAC inhibition |

| D11 | 1.5 | Induction of apoptosis |

| D12 | 3.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the structural features of the compound enhance its interaction with cellular targets involved in cancer progression .

Cholinesterase Inhibition

Compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's.

Table 2: Cholinesterase Inhibition Potency

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound A | 0.055 | 0.017 |

| Compound B | 0.070 | 0.025 |

These results indicate that modifications in the quinoline structure can lead to enhanced cholinesterase inhibitory activity, making them potential candidates for further development as therapeutic agents against Alzheimer's disease .

The biological activity of 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid is attributed to several mechanisms:

- HDAC Inhibition : By inhibiting HDACs, the compound can alter gene expression patterns associated with tumor growth and survival.

- Cholinesterase Inhibition : The inhibition of AChE and BChE leads to increased levels of acetylcholine, enhancing neurotransmission and potentially improving cognitive function in neurodegenerative conditions.

Case Studies

- In Vivo Studies : In chick chorioallantoic membrane (CAM) assays, piperidine derivatives demonstrated significant anti-angiogenic properties, indicating their potential use in cancer therapy by inhibiting blood vessel formation .

- Neuroprotection : A study showed that compounds similar to 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid exhibited neuroprotective effects in models of oxidative stress, suggesting their utility in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.